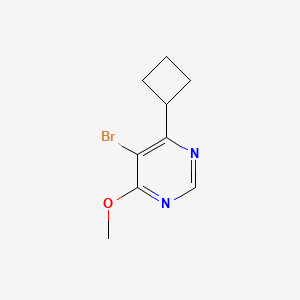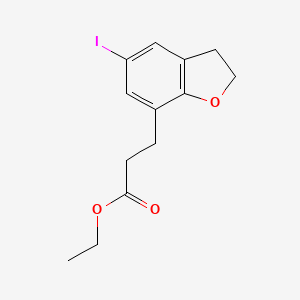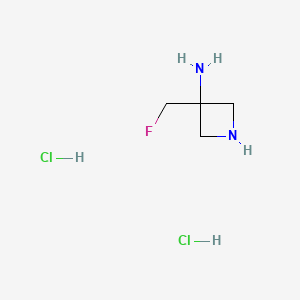![molecular formula C7H13BrO2 B13906640 [4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol: is an organic compound with the molecular formula C7H13BrO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a bromomethyl group and a hydroxymethyl group attached to the tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification steps such as distillation and recrystallization are used to obtain the final product with high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in [4-(Bromomethyl)tetrahydropyran-4-YL]methanol can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of various substituted tetrahydropyran derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used for these oxidations.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), methanol (CH3OH), reflux conditions.
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Major Products Formed:
- Substituted tetrahydropyran derivatives
- Aldehydes and carboxylic acids
- Alcohols and alkanes
科学的研究の応用
Chemistry: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules. Its derivatives have shown potential in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, resins, and other advanced materials with specific properties .
作用機序
The mechanism of action of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is primarily based on its ability to undergo various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the hydroxymethyl group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological and chemical properties .
類似化合物との比較
Tetrahydropyran-4-methanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromotetrahydropyran: Lacks the hydroxymethyl group, limiting its ability to undergo oxidation and reduction reactions.
4-Hydroxymethyltetrahydropyran: Similar structure but without the bromomethyl group, affecting its reactivity and applications.
Uniqueness: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions sets it apart from similar compounds and enhances its utility in various scientific and industrial applications .
特性
IUPAC Name |
[4-(bromomethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLKFXJMDLYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
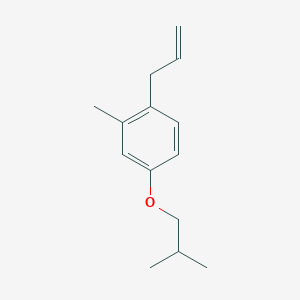

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)



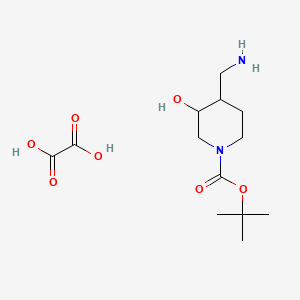
![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)
![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)
